chemical structure of 2,5-bis(trifluoromethyl)phenylisothiocyanate
chemical structure of 2,5-bis(trifluoromethyl)phenylisothiocyanate
Executive Summary
This technical guide profiles 2,5-bis(trifluoromethyl)phenylisothiocyanate , a specialized fluorinated electrophile distinct from its more common isomer, 3,5-bis(trifluoromethyl)phenylisothiocyanate.[1] While the 3,5-isomer is a standard reagent in Edman degradation and chiral derivatization due to its symmetry, the 2,5-isomer offers a unique steric and electronic profile.[1] The ortho-trifluoromethyl group introduces steric bulk adjacent to the reactive isothiocyanate (-N=C=S) core, while the meta-trifluoromethyl group reinforces electron withdrawal.[1] This compound serves as a critical building block for installing lipophilic, metabolically stable aryl motifs into thioureas, thiohydantoins, and heterocycles in drug discovery.[1]
Part 1: Structural Identity & Physiochemical Properties
Chemical Identity[2][3][4]
-
Systematic Name: 1-Isothiocyanato-2,5-bis(trifluoromethyl)benzene[1]
-
Molecular Formula:
[1] -
Molecular Weight: 271.18 g/mol [1]
-
Precursor CAS (Aniline): 328-93-8 (2,5-Bis(trifluoromethyl)aniline)[1][2][3][4][5][6]
-
SMILES: FC(F)(F)c1cc(c(N=C=S)cc1)C(F)(F)F
-
Key Functional Groups:
The "Ortho-Effect" & Isomer Comparison
The distinction between the 2,5- and 3,5-isomers is critical for experimental design.[1]
| Feature | 3,5-Bis(trifluoromethyl) (Common) | 2,5-Bis(trifluoromethyl) (Target) |
| Symmetry | ||
| Single singlet (6F equivalent) | Two distinct singlets/quartets (3F each) | |
| Sterics | Unhindered access to -NCS | Steric hindrance at ortho position |
| Reactivity | Fast kinetics | Slower kinetics (controlled selectivity) |
Predicted & Observed Properties
Note: Specific experimental boiling points for the isothiocyanate are derived from the aniline precursor and isomeric trends.[1]
-
Physical State: Clear to pale yellow liquid.[3]
-
Density: ~1.48 g/mL (High density due to polyfluorination).[1]
-
Boiling Point: ~215–220 °C (Estimated); Aniline precursor bp is 70–71 °C @ 15 mmHg.
-
Solubility: Immiscible with water; soluble in DCM, Chloroform, DMSO, Toluene.[1]
Part 2: Synthesis Strategy (Self-Validating Protocol)
Core Directive: Avoid the use of highly toxic thiophosgene (
Reagents & Materials[11][12]
-
Precursor: 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8).[1][2][3][5][6][7]
-
Reagent A: Carbon Disulfide (
) - Caution: Flammable/Toxic.[1] -
Base: Triethylamine (
) or Pyridine.[1] -
Desulfurizing Agent: p-Toluenesulfonyl chloride (
) or Cyanuric Chloride (TCT).[1] -
Solvent: Dichloromethane (DCM) or THF.[1]
Step-by-Step Protocol
-
Dithiocarbamate Formation:
-
Desulfurization (Isothiocyanate Formation):
-
Workup:
-
Purification:
Synthesis Workflow Diagram
Figure 1: One-pot synthesis via dithiocarbamate activation. This route avoids thiophosgene toxicity.
Part 3: Reactivity Profile & Mechanism
Electronic vs. Steric Tension
The 2,5-isomer exhibits a "push-pull" behavior in reactivity:
-
Electronic Activation: The two
groups are strong electron-withdrawing groups (Hammett , ).[1] This creates a significant partial positive charge ( ) on the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[1] -
Steric Shielding: The 2-position (ortho)
group has a Van der Waals radius similar to an isopropyl group.[1] This shields the carbon from bulky nucleophiles, potentially requiring higher temperatures or longer reaction times compared to the 3,5-isomer.[1]
Primary Application: Thiourea Synthesis
The most common reaction is with primary or secondary amines to form thioureas.[1]
Mechanism:
-
Attack: The amine lone pair attacks the central carbon of the NCS group.[1]
-
Proton Transfer: A proton transfers from the nitrogen of the amine to the nitrogen of the isothiocyanate.[1]
-
Result: Stable thiourea linkage.
Reaction Mechanism Diagram
Figure 2: Nucleophilic addition mechanism.[1] The 2-CF3 group influences the transition state energy.[1]
Part 4: Applications in Drug Discovery
F NMR Tagging
Unlike the 3,5-isomer, which produces a single signal, the 2,5-isomer is chemically asymmetric.[1]
-
Utility: When conjugated to a protein or peptide, the two
groups will appear as distinct signals.[1] -
Environment Sensing: The ortho-CF3 is sensitive to local conformational changes near the binding site, while the meta-CF3 serves as an internal reference.[1]
Bioisosterism
The 2,5-bis(trifluoromethyl)phenyl motif is a lipophilic bioisostere for:
It is used to increase the LogP (lipophilicity) of a lead compound to improve membrane permeability, while the fluorine atoms block metabolic oxidation at the phenyl ring positions.[1]
References
-
Precursor Identity: PubChem. 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8).[1] National Library of Medicine.[1] Link[1]
-
Synthetic Methodology: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[1][11] Synthesis, 2013.[1][11][12] (Adapted for electron-deficient anilines).[1][9] Link
-
General Isothiocyanate Chemistry: Organic Syntheses, Coll. Vol. 1, p. 447 (1941).[1] Phenyl Isothiocyanate.[1][13][14] (Foundational protocol adapted for substituted variants). Link[1]
-
Safety Data: Sigma-Aldrich. Safety Data Sheet for Fluorinated Isothiocyanates. (General hazards: Skin/Eye Corrosive, Lachrymator).[1] Link
Sources
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. 2,5-Bis(trifluoromethyl)aniline 99 328-93-8 [sigmaaldrich.com]
- 3. 2,5-Bis(trifluoromethyl)aniline - CAS-Number 328-93-8 - Order from Chemodex [chemodex.com]
- 4. 2,5-Bis(trifluoromethyl)aniline | CAS 328-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 328-93-8|2,5-Bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 6. adipogen.com [adipogen.com]
- 7. 2,5-Bis(trifluoromethyl)aniline | C8H5F6N | CID 719818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 12. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]
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